molecular formula C24H28N4O4S B2566150 N-{3-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-2,4-dimethoxybenzene-1-sulfonamide CAS No. 933210-88-9

N-{3-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-2,4-dimethoxybenzene-1-sulfonamide

Cat. No.: B2566150
CAS No.: 933210-88-9
M. Wt: 468.57
InChI Key: FWSPRBPVTWNHQZ-UHFFFAOYSA-N
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Description

N-{3-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-2,4-dimethoxybenzene-1-sulfonamide is a complex organic compound with a molecular formula of C24H28N4O4S and a molecular weight of 468.57 g/mol This compound features a pyridazine ring substituted with an azepane group and a phenyl ring, which is further substituted with dimethoxybenzene and sulfonamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-2,4-dimethoxybenzene-1-sulfonamide typically involves multiple steps. One common method includes the reaction of 3-(6-azepan-1-ylpyridazin-3-yl)aniline with 2,4-dimethoxybenzenesulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-{3-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-2,4-dimethoxybenzene-1-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols .

Scientific Research Applications

N-{3-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-2,4-dimethoxybenzene-1-sulfonamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-{3-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-2,4-dimethoxybenzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{3-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-2,4-dimethoxybenzene-1-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-[3-[6-(azepan-1-yl)pyridazin-3-yl]phenyl]-2,4-dimethoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N4O4S/c1-31-20-10-12-23(22(17-20)32-2)33(29,30)27-19-9-7-8-18(16-19)21-11-13-24(26-25-21)28-14-5-3-4-6-15-28/h7-13,16-17,27H,3-6,14-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWSPRBPVTWNHQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C3=NN=C(C=C3)N4CCCCCC4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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